3-Pyridinecarboxylic acid, 5-(ethylamino)-
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Overview
Description
3-Pyridinecarboxylic acid, 5-(ethylamino)- is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Materials
Pyridinecarboxylic acids, including derivatives such as 3-Pyridinecarboxylic acid, 5-(ethylamino)-, play a crucial role as intermediates in the synthesis of various industrial materials and pharmaceuticals. Their preparation often involves oxidation reactions from alkylpyridine compounds, showcasing their versatility in chemical synthesis and applications beyond just pharmaceuticals (Liu Xiao, 2003).
Vasodilation Properties
Research into the derivatives of pyridinecarboxylic acids has revealed potential vasodilation properties. For instance, certain 3-pyridinecarboxylates have demonstrated remarkable potency in inducing vasodilation, making them candidates for cardiovascular therapeutic applications (A. S. Girgis et al., 2008).
Advanced Material Development
Lanthanide complexes involving pyridinecarboxylate donors, including derivatives of 3-Pyridinecarboxylic acid, have shown significant promise in the development of luminescent materials. These complexes exhibit enhanced water stability and luminescence, important for applications in biological media and as multifunctional luminescent materials (Grégory Nocton et al., 2009).
Antibacterial Applications
The exploration of pyridinecarboxylic acid derivatives extends into antibacterial research. Novel compounds synthesized with the pyrrolidine ring and methylamino residues structure, related to the pyridinecarboxylic acid framework, have shown moderate to good activity against various bacteria, suggesting potential in developing new antibacterial drugs (P. Devi et al., 2018).
Green Chemistry and Environmental Impact
The production of nicotinic acid, a pyridine carboxylic acid, highlights the environmental considerations in the industrial application of these compounds. New ecological methods for producing nicotinic acid from derivatives like 3-Pyridinecarboxylic acid are being explored to align with green chemistry principles and reduce environmental impact (Dawid Lisicki et al., 2022).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Many pyridine derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
It is known that pyridine derivatives can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the known biological activities of pyridine derivatives, it can be inferred that this compound may have a broad spectrum of potential effects .
Properties
IUPAC Name |
5-(ethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-7-3-6(8(11)12)4-9-5-7/h3-5,10H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWLSVLSJBYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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